Promethazine sulfoxide

Catalog No.
S596671
CAS No.
7640-51-9
M.F
C17H20N2OS
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Promethazine sulfoxide

CAS Number

7640-51-9

Product Name

Promethazine sulfoxide

IUPAC Name

N,N-dimethyl-1-(5-oxophenothiazin-10-yl)propan-2-amine

Molecular Formula

C17H20N2OS

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C17H20N2OS/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)21(20)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3

InChI Key

OWTCLFIFAFHQIX-UHFFFAOYSA-N

SMILES

CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)N(C)C

Synonyms

N,N,α-Trimethyl-10H-phenothiazine-10-ethanamine 5-Oxide;N-[2-(Dimethylamino)propyl]phenothiazine S-Oxide; Promethazine 5-Oxide; Promethazine 5-Sulfoxide; Romergan Sulfoxide;

Canonical SMILES

CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)N(C)C

Pharmacokinetics and Drug Testing

  • PMZSO is a major metabolite of promethazine, accounting for approximately 10% of the drug eliminated through urine.
  • It is essential for understanding the breakdown and elimination of promethazine in the body.
  • This knowledge is crucial for interpreting drug testing results, as detecting PMZSO can indicate recent promethazine use [].
  • Analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), have been developed for the specific detection and quantification of PMZSO in various biological samples, including blood and tissue [, ].

Herb-Drug Interaction Research

  • Studies have investigated the potential interactions between promethazine and herbal supplements, particularly Schisandra chinensis extract [].
  • These studies employ analytical methods capable of detecting and measuring both PMZSO and the herbal constituents in biological samples, allowing researchers to assess how coadministration might affect the pharmacokinetics (absorption, distribution, metabolism, and excretion) of both substances [].

Promethazine sulfoxide is a chemical compound that serves as a metabolite of promethazine, a well-known histamine H1 receptor antagonist used primarily for its sedative and antiemetic properties. The chemical structure of promethazine sulfoxide features a sulfur atom bonded to an oxygen atom (sulfoxide functional group) attached to the phenothiazine core of promethazine. This modification affects its biological activity and pharmacokinetics, making it an important compound for understanding the metabolism of promethazine and its therapeutic effects .

Promethazine sulfoxide itself is not thought to have any significant biological activity. Its primary importance lies in its role as a metabolite of promethazine. Promethazine's mechanism of action involves blocking histamine H1 receptors, thereby alleviating allergy symptoms, and inhibiting nausea and vomiting through interactions with the central nervous system [].

As a metabolite formed within the body, promethazine sulfoxide is not expected to pose significant safety hazards. However, limited research is available on its isolated properties. Research on promethazine safety suggests it can cause drowsiness, dizziness, and other side effects [].

Promethazine sulfoxide is synthesized through the oxidation of promethazine. Several methods have been documented for this conversion:

  • Hydrogen Peroxide Reaction: Promethazine can be oxidized to promethazine sulfoxide using hydrogen peroxide in the presence of catalysts such as horseradish peroxidase or lactoperoxidase, yielding high quantitative results .
  • Cytochrome P450 Enzymes: The primary metabolic pathway for promethazine involves cytochrome P450 enzymes, which catalyze the oxidation process leading to the formation of promethazine sulfoxide. This pathway is significant in pharmacokinetics as it influences drug metabolism and efficacy .

Promethazine sulfoxide exhibits biological activity similar to that of its parent compound, promethazine, but with variations in potency and efficacy. It retains some antihistaminic properties, contributing to its potential therapeutic effects. The biological activity is largely influenced by its interaction with the histamine H1 receptor and other neurotransmitter systems . Additionally, studies have indicated that the sulfoxide form may have different pharmacokinetic profiles compared to promethazine, affecting absorption and distribution in the body .

The synthesis of promethazine sulfoxide can be achieved through various methods:

  • Oxidation with Hydrogen Peroxide:
    • Reaction conditions typically involve mixing promethazine with hydrogen peroxide under controlled temperatures (e.g., 60 °C) in the presence of a catalyst.
    • Optimal conditions have been established to maximize yield while minimizing by-products .
  • Enzymatic Catalysis:
    • Utilizing enzymes such as horseradish peroxidase or lactoperoxidase can facilitate the conversion of promethazine to its sulfoxide form with high efficiency.
    • These enzymatic reactions often result in quantitative yields, making them attractive for laboratory synthesis .
  • Chemical Synthesis:
    • Other synthetic routes may involve different oxidizing agents or reaction conditions tailored to specific laboratory setups.

Promethazine sulfoxide has several applications primarily related to its role as a metabolite of promethazine:

  • Pharmacological Research: Understanding the metabolic pathways and biological effects of promethazine and its metabolites is crucial for drug development and safety assessments.
  • Clinical Monitoring: Measuring levels of promethazine sulfoxide can provide insights into individual variations in drug metabolism and efficacy in patients receiving promethazine therapy.
  • Analytical Chemistry: It serves as a reference standard in analytical methods aimed at quantifying promethazine levels in biological samples.

Promethazine sulfoxide can be compared with several similar compounds within the phenothiazine class and other antihistamines. Notable comparisons include:

CompoundStructure TypeUnique Features
PromethazinePhenothiazineFirst-generation antihistamine with sedative effects
ChlorpromazinePhenothiazineAntipsychotic properties; broader receptor activity
FluphenazinePhenothiazineLong-acting antipsychotic; less sedation
DesmethylpromethazineMetaboliteActive metabolite of promethazine; retains activity
TrifluoperazinePhenothiazineAntipsychotic; higher potency than promethazine

Promethazine sulfoxide stands out due to its specific metabolic origin from promethazine and its unique pharmacological profile that may differ from both parent compound and other derivatives.

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

300.12963444 g/mol

Monoisotopic Mass

300.12963444 g/mol

Heavy Atom Count

21

UNII

G44A4PX06U

Metabolism Metabolites

Promethazine sulfoxide is a known human metabolite of Promethazine.

Wikipedia

Promethazine sulfoxide

Dates

Modify: 2023-08-15

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